molecular formula C8H7N3O3S B2942231 6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo- CAS No. 19181-73-8

6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-

Cat. No. B2942231
CAS RN: 19181-73-8
M. Wt: 225.22
InChI Key: WZJDEHJENWRSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-” is a chemical compound with the CAS Number: 19181-73-8 . It is also known as 4-oxo-3,4-dihydroquinazoline-6-sulfonamide . The compound has a molecular weight of 225.23 .


Synthesis Analysis

The synthesis of quinazoline derivatives is largely based on the substitution patterns of the 1,3-diazine moiety of the system . The first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) was synthesized in 1869 by the reaction of cyanogens with anthranilic acid .


Molecular Structure Analysis

The molecular structure of “6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-” is represented by the InChI Code: 1S/C8H7N3O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H, (H2,9,13,14) (H,10,11,12) .


Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives are influenced by the properties of the pyrimidine ring, which are affected by the presence of the fused benzene ring . The marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .


Physical And Chemical Properties Analysis

The compound “6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-” is a powder with a melting point of 325-327 .

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of 4-oxo-3,4-dihydroquinazoline-6-sulfonamide. Here is a summary of the unique applications found:

Pharmaceutical Applications

Quinazoline derivatives are known to be present in several U.S. FDA-approved drugs , such as the anticancer drug erlotinib and the antihypertensive prazosin .

Anti-inflammatory and Analgesic Activity

Some quinazoline derivatives have been synthesized and screened for their potential anti-inflammatory and analgesic activity .

α-Glucosidase Inhibitory Activity

Quinazolinone derivatives have exhibited α-glucosidase inhibitory activity , which is relevant in the treatment of type-2 diabetes by controlling glucose levels .

Safety and Hazards

The safety information for “6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The diverse pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

4-oxo-3H-quinazoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H2,9,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJDEHJENWRSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-

CAS RN

19181-73-8
Record name 4-oxo-3,4-dihydroquinazoline-6-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.